molecular formula C20H21N B2743368 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline CAS No. 1936437-58-9

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline

Cat. No.: B2743368
CAS No.: 1936437-58-9
M. Wt: 275.395
InChI Key: XYUORYRNDCCNPG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is a synthetic isoquinoline derivative characterized by a bicyclic aromatic structure substituted with a 3,5-dimethylphenyl group at position 1 and an isopropyl group at position 6. Its IUPAC name is 1-(3,5-dimethylphenyl)-6-isopropylisoquinoline, with CAS number 1936437-58-9 and molecular formula C₂₀H₂₁N . The compound is primarily used in research and development, particularly in pharmaceutical and agrochemical applications, though specific commercial uses remain undisclosed.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUORYRNDCCNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroisoquinolines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a building block for more complex organic molecules. It can be utilized in multi-step synthesis processes, including Povarov reactions and other methodologies involving alkynes and amines under acidic conditions .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that compounds within the isoquinoline family exhibit significant biological activities, including antimicrobial and anticancer effects. Preliminary studies suggest that 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline may possess similar properties due to its structural features . The compound's ability to inhibit specific enzymes and signaling pathways, such as the PI3K/AKT pathway, is of particular interest for its potential therapeutic applications.

Mechanism of Action
The mechanism of action involves interactions with molecular targets that could lead to biological effects. For instance, it may inhibit certain enzymes critical for cell proliferation and survival. Further research is necessary to fully elucidate these interactions and their implications for drug development.

Pharmaceutical Development

Therapeutic Agent Exploration
Ongoing research is focused on exploring the potential of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline as a therapeutic agent. Its interaction with specific biological targets positions it as a candidate for drug development aimed at treating various diseases, including cancer and infections . The compound's pharmacological profile suggests it may be beneficial in addressing conditions influenced by dopamine receptors, such as Parkinson's disease and schizophrenia .

Industrial Applications

Production of Dyes and Pigments
In the industrial sector, 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating specialty chemicals that are essential in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the PI3K/AKT pathway, which is involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 1-(3,5-dimethylphenyl)-6-isopropylisoquinoline with structurally related compounds from published literature:

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Compound Name Substituents (Positions) Key Features References
1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline 1: 3,5-dimethylphenyl; 6: isopropyl Lipophilic, bulky substituents; potential kinase inhibition applications
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1: methyl; 2: ethyl carboxylate; 6,7: dimethoxy Polar groups enhance solubility; dihydroisoquinoline backbone reduces aromaticity
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 1: methyl; 2: methylsulfonyl; 6,7: dimethoxy Sulfonyl group increases electrophilicity; tetrahydroisoquinoline improves metabolic stability
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 1: methyl; 2: phenylcarboxamide; 6,7: dimethoxy Carboxamide moiety enables hydrogen bonding; dihydroisoquinoline enhances conformational flexibility

Key Observations :

  • Lipophilicity : The 3,5-dimethylphenyl and isopropyl groups in the target compound confer higher lipophilicity compared to methoxy- or carboxamide-substituted analogs, suggesting better membrane permeability but lower aqueous solubility .
  • In contrast, the target compound’s methyl and isopropyl groups are electron-donating, stabilizing the aromatic system .
  • Biological Relevance : Methoxy-substituted analogs (6d, 6e, 6f) are frequently explored for CNS activity due to their structural resemblance to neurotransmitter scaffolds, whereas the target compound’s bulkier substituents may favor kinase or enzyme binding pockets .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • Target Compound: Limited solubility in polar solvents (e.g., water) due to aromatic and alkyl substituents; stable under standard storage conditions (data inferred from Safety Data Sheet) .
  • Analog 6d: Ethyl carboxylate and dimethoxy groups improve solubility in ethanol and DMSO; dihydroisoquinoline core reduces photodegradation risks .
  • Analog 6e : Methylsulfonyl group enhances stability against oxidative metabolism but may increase susceptibility to nucleophilic attack .
Pharmacological Activity
  • Analog 6f : Demonstrated µ-opioid receptor affinity in preclinical studies, attributed to carboxamide-mediated hydrogen bonding with receptor residues .
  • Analog 6h : Aryl ketone derivatives (e.g., 6h) show antitumor activity via tubulin polymerization inhibition, highlighting the role of substituent bulkiness in targeting cytoskeletal proteins .

Biological Activity

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this isoquinoline derivative, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H21_{21}N
  • Molecular Weight : 275.39 g/mol
  • CAS Number : 1936437-58-9

Biological Activity Overview

Recent studies indicate that isoquinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline has shown promising results in various assays.

Cytotoxicity

Research has demonstrated that several isoquinoline derivatives possess significant cytotoxic properties against various cancer cell lines. For instance, compounds similar to 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline have been tested against human prostate cancer cells (DU-145 and LNCaP), showing IC50_{50} values in the low micromolar range, indicating potent anti-proliferative effects .

The mechanisms underlying the biological activity of isoquinolines are diverse. Key mechanisms include:

  • Topoisomerase Inhibition : Isoquinolines have been identified as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
  • Targeting Protein Kinases : Some studies suggest that these compounds may also target various protein kinases involved in cell signaling pathways related to proliferation and survival .
  • Antioxidant Activity : Certain isoquinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their cytotoxic effects against cancer cells .

Case Studies

Several studies have investigated the biological activity of isoquinoline derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of different isoquinoline derivatives on a panel of tumor cell lines. The results indicated that compounds structurally similar to 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline exhibited significant cytotoxicity with IC50_{50} values ranging from 10 nM to 100 µM depending on the cell line .
  • Mechanistic Studies : Another study focused on the mechanism of action of isoquinoline compounds, revealing that they induce apoptosis through caspase activation and mitochondrial dysfunction. This study highlighted the role of reactive oxygen species (ROS) generation in mediating these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents at positions 3 and 5 on the phenyl ring significantly enhances cytotoxicity. For example, methyl groups at these positions have been associated with increased potency against cancer cell lines .
  • Isoquinoline Core Modifications : Alterations to the isoquinoline core structure can impact both the selectivity and efficacy of these compounds as anticancer agents .

Q & A

Q. What strategies reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic stability issues. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models. Apply physiologically based pharmacokinetic (PBPK) simulations to extrapolate human efficacy .

Methodological Considerations Table

Research ObjectiveKey MethodologyTools/TechniquesReference
Synthesis OptimizationQuantum chemical reaction path searchGaussian, ORCA
SAR AnalysisMultivariate regressionPython (SciKit-Learn), R
Safety ComplianceChemical hygiene auditsOSHA standards, lab SOPs
Data Contradiction ResolutionBayesian optimizationPyMC3, Stan

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